N-Depropyl Propafenone-d5 Oxalate Salt

LC-MS/MS Stable Isotope Dilution Mass Shift

Researchers quantifying N-despropylpropafenone face matrix-induced ion suppression (>15% variability) and extraction bias with non-deuterated IS. This d5-oxalate IS resolves these: - +5 Da shift eliminates isotopic cross-talk; 98 atom% D keeps IS bias <5% at LLOQ (0.51 ng/mL). - Non-hygroscopic oxalate salt (mp 148-151°C) ensures accurate gravimetric preparation vs. hygroscopic HCl salt. - Validated for GLP LC-MS/MS under ICH M10; extraction recovery >91% in whole blood.

Molecular Formula C20H23NO7
Molecular Weight 394.435
CAS No. 1215598-59-6
Cat. No. B563118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Depropyl Propafenone-d5 Oxalate Salt
CAS1215598-59-6
SynonymsN-Desalkylpropafenone-d5 Oxalate Salt;  N-Despropylpropafenone-d5 Oxalate Salt; 
Molecular FormulaC20H23NO7
Molecular Weight394.435
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O
InChIInChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)/i12D2,13D2,15D;
InChIKeyUMGRCTLZIBOZHC-VWJSXAESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Depropyl Propafenone-d5 Oxalate Salt: Product Overview


N-Depropyl Propafenone-d5 Oxalate Salt is a penta-deuterated stable isotope-labeled internal standard (SIL-IS) corresponding to N-despropylpropafenone, the active N-dealkylated phase I metabolite of the class Ic antiarrhythmic agent propafenone [1]. This compound differs from the parent drug propafenone-d5 by lacking the N-propyl group and from the unlabeled metabolite by the incorporation of five deuterium atoms at the 3-amino-2-hydroxypropoxy side chain, yielding a molecular formula of C₂₀H₁₈D₅NO₇ and a molecular weight of 394.43 g/mol [2]. It is marketed as a white crystalline solid, supplied as the oxalate salt, and is purpose-built for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays quantifying N-depropylpropafenone in biological matrices such as plasma, urine, and whole blood [3].

Why Generic Substitution Fails


Attempts to substitute this compound with the more widely available propafenone-d5 hydrochloride or with non-isotopic internal standards such as amlodipine will compromise quantitative accuracy in N-depropylpropafenone assays for three specific reasons. First, propafenone-d5 targets the parent drug (m/z 342.2) rather than the N-dealkylated metabolite (m/z 299.8), introducing a mass offset that prevents compensation for metabolite-specific extraction recovery and ionization efficiency [1]. Second, non-deuterated internal standards such as amlodipine elute at a measurably different retention time (0.73 min vs. 0.68 min for N-depropylpropafenone under UHPLC conditions) and therefore fail to co-compensate for matrix-induced ion suppression or enhancement, which can exceed 15% variability in biological samples [2]. Third, alternative salt forms such as the hydrochloride salt of N-despropyl propafenone exhibit markedly lower thermal stability (mp 43–47°C with decomposition) and pronounced hygroscopicity, introducing weighing inaccuracies that degrade method reproducibility relative to the non-hygroscopic oxalate salt (mp 148–151°C) [3].

Key Performance Evidence


Isotopic Mass Shift Selectivity

N-Depropyl Propafenone-d5 Oxalate Salt incorporates exactly five deuterium atoms on the 3-amino-2-hydroxypropoxy side chain, producing a monoisotopic exact mass of 394.1788 Da compared to 389.1475 Da for the unlabeled N-depropyl propafenone oxalate salt [1]. This +5.03 Da mass shift ensures that the [M+H]+ precursor ion of the IS (m/z 300.2 → derived from free base) is fully resolved from the endogenous analyte (m/z 300.2 → not applicable; the endogenous analyte signal appears at m/z 300.2 for the unlabeled free base, while the d5-IS appears at m/z 305.2; the actual observed difference in the oxalate salt form is m/z 394.4 vs. 389.4 for the salt adduct), eliminating isotopic cross-talk in selected reaction monitoring (SRM) transitions [2]. This mass separation is critical: with fewer than 3 deuterium labels, isotopic overlap between the IS and the natural-abundance M+1/M+2 peaks of the analyte can contribute up to 5–10% interference at low ng/mL concentrations, whereas the penta-deuterated design reduces this to <0.5% [3].

LC-MS/MS Stable Isotope Dilution Mass Shift

Salt Form Thermal Stability

The oxalate salt of N-Depropyl Propafenone-d5 exhibits a melting point of 148–151°C and is a non-hygroscopic white solid . In direct contrast, the corresponding hydrochloride salt (N-Despropyl Propafenone Hydrochloride, CAS 1188263-52-6) has a melting point of only 43–47°C with decomposition and is explicitly classified as hygroscopic [1]. The >100°C higher melting point of the oxalate salt translates into quantitative handling advantages: at ambient laboratory conditions (20–25°C, 40–60% relative humidity), the hydrochloride salt can absorb up to 2–5% of its mass in water within 30 minutes of exposure, whereas the oxalate salt shows <0.1% mass change over 24 hours (class-level inference for oxalate vs. hydrochloride salts of amine-containing drug substances) [2]. For a typical 2.5 mg reference standard aliquot, this means a potential weighing error of ±0.125 mg for the hydrochloride versus ±0.0025 mg for the oxalate, directly impacting the accuracy of stock solution concentrations.

Salt Form Selection Reference Standard Stability Weighing Accuracy

Method Validation in Forensic Whole Blood

In a fully validated LC-ESI-MS/MS method for antiarrhythmic drugs in forensic whole blood, N-Depropylpropafenone-d5 oxalate salt was employed as the isotope dilution internal standard. The method achieved a mean true recovery greater than 91% across the concentration range of 0.05–5 mg/L, with intra-laboratory reproducibility relative standard deviations (RSD) of 5–9% at 1–5 mg/L and 9–12% at the lower limit of 0.1 mg/L [1]. These performance metrics are directly attributable to the deuterated IS strategy: the co-eluting d5-IS compensates for variability in protein precipitation recovery and electrospray ionization efficiency that would otherwise produce RSD values exceeding 15–20% with non-isotopic internal standards [2]. For context, the Hofmann et al. (2000) method using the same deuterated IS approach achieved a limit of quantification (LOQ) of 20 pmol/mL for N-desalkylpropafenone in human plasma, with overall accuracy and reproducibility below 12% across the entire calibration range [3].

Method Validation Forensic Toxicology Extraction Recovery

Isotopic Enrichment Purity

N-Depropyl Propafenone-d5 Oxalate Salt is supplied with a specified isotopic enrichment of 98 atom% D (i.e., 98% of molecules contain the full complement of 5 deuterium atoms at the designated positions) . This means that the maximum contribution of unlabeled (d0) species to the analyte signal is ≤2%, and the d4 isotopologue contribution is similarly constrained. In contrast, some commercially available deuterated propafenone metabolite standards are specified at only 95–97 atom% D, which can generate up to 5% unlabeled carryover interference [1]. For an assay quantifying N-depropylpropafenone at its lower limit of quantification of 0.51 ng/mL in human plasma, a 5% unlabeled IS impurity would contribute a systematic positive bias of approximately 0.025 ng/mL, potentially exceeding 20% of the nominal concentration at the lowest calibration level and violating the ≤15% accuracy criterion for the LLOQ [2].

Isotopic Enrichment Certificate of Analysis Carryover Interference

Pharmacopeial Traceability

N-Depropyl Propafenone-D5 Oxalate Salt offered by certified reference material suppliers is characterized as a fully authenticated reference standard compliant with regulatory guidelines and traceable against pharmacopeial standards (USP or EP) . This formal traceability contrasts with research-grade deuterated standards that may lack comprehensive characterization documentation. The compound is supplied with a Certificate of Analysis that includes identity confirmation (NMR, MS), purity determination (HPLC-UV or equivalent, typically ≥95% chemical purity), and isotopic enrichment certification . For procurement in regulated bioanalytical laboratories operating under GLP or GMP, this documentation package directly supports method validation and regulatory submission without the need for independent re-characterization, which can consume 2–4 weeks and significant analytical resources [1].

Pharmacopeial Traceability GMP Compliance Reference Standard

Key Application Scenarios


Regulated Method Validation in Human Plasma

This compound is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (IND, NDA, ANDA) under ICH M10 or FDA guidance. The +5 Da mass shift eliminates isotopic cross-talk [1], the 98 atom% D enrichment keeps IS-related bias below 5% at the LLOQ of 0.51 ng/mL, and the documented pharmacopeial traceability satisfies audit requirements for GLP compliance . The Hofmann et al. (2000) method, which uses the deuterated analogue approach, established a validated LOQ of 20 pmol/mL with accuracy and precision below 12%, providing a directly transferable methodological framework [2].

Forensic Toxicology in Whole Blood

In forensic applications where sample integrity is variable and matrix effects are pronounced, the demonstrated extraction recovery of >91% and intra-laboratory RSD of 5–12% in whole blood [1] make this deuterated IS essential for achieving defensible quantitative results. The non-hygroscopic oxalate salt form ensures accurate gravimetric preparation of stock solutions even in high-humidity forensic laboratory environments that would compromise the hydrochloride salt . The Sørensen (2012) method validated in both antemortem and postmortem whole blood provides a directly applicable protocol [2].

Clinical Pharmacokinetic Studies

For pharmacokinetic studies assessing CYP2D6-mediated metabolism or rifampicin-induced enzyme induction on propafenone disposition, the deuterated N-depropylpropafenone IS enables simultaneous quantification of the parent drug and both major phase I metabolites (5-hydroxypropafenone and N-depropylpropafenone) with a single sample preparation [1]. The co-elution properties of the d5-IS with the endogenous analyte ensure that matrix effect variability from patient-to-patient or between sample time points is compensated, maintaining accuracy across the 0.51–100 ng/mL dynamic range required for clinical N-depropylpropafenone concentrations .

Quality Control and Stability Testing

When used as a reference standard for impurity profiling in propafenone active pharmaceutical ingredient (API) or finished dosage forms, the pharmacopeial traceability (USP/EP) of this compound [1] supports its use in GMP-compliant QC laboratories. The high melting point (148–151°C) and non-hygroscopic nature of the oxalate salt ensure long-term storage stability at -20°C without degradation, enabling multi-year use as a certified reference material for system suitability testing and calibration verification .

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